ROCK2 Isoform Selectivity: Higher Affinity for ROCK2 Compared to ROCK1
Rho-Kinase-IN-1 demonstrates a notable preference for the ROCK2 isoform over ROCK1. In biochemical assays, the Ki for ROCK2 is 3.9 nM, which is approximately 7.8-fold lower than the Ki of 30.5 nM for ROCK1 . This profile contrasts with other inhibitors like Y-27632, which is equipotent for both isoforms, or RKI-1447, which exhibits only a 2.3-fold preference for ROCK2 .
| Evidence Dimension | Binding Affinity (Ki) for ROCK2 |
|---|---|
| Target Compound Data | Ki = 3.9 nM |
| Comparator Or Baseline | Target Compound (ROCK1): Ki = 30.5 nM |
| Quantified Difference | 7.8-fold selectivity for ROCK2 over ROCK1 |
| Conditions | Biochemical kinase inhibition assay (in vitro, cell-free) |
Why This Matters
This preferential inhibition of ROCK2 is critical for researchers studying ROCK2-specific pathways, such as smooth muscle contraction, with minimized interference on ROCK1-mediated functions.
